molecular formula C11H14ClNO2 B12313164 (S)-2-Amino-5-(3-chlorophenyl)pentanoic acid

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid

Cat. No.: B12313164
M. Wt: 227.69 g/mol
InChI Key: NNNSZPXZQHBEAY-UHFFFAOYSA-N
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Description

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a pentanoic acid chain. This unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(3-chlorophenyl)pentanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The reaction typically starts with the preparation of a suitable precursor, such as a chlorophenyl-substituted ketone, which is then subjected to reductive amination to introduce the amino group. The final step involves the hydrolysis of the intermediate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce phenyl-substituted compounds.

Scientific Research Applications

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3-chlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): This compound shares a similar amino acid structure but differs in the presence of a carbamoylamino group instead of a chlorophenyl group.

    Methylammonium Lead Halide: Although not structurally similar, this compound is used in similar research contexts, such as material science and chemistry.

Uniqueness

(S)-2-Amino-5-(3-chlorophenyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-amino-5-(3-chlorophenyl)pentanoic acid

InChI

InChI=1S/C11H14ClNO2/c12-9-5-1-3-8(7-9)4-2-6-10(13)11(14)15/h1,3,5,7,10H,2,4,6,13H2,(H,14,15)

InChI Key

NNNSZPXZQHBEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCC(C(=O)O)N

Origin of Product

United States

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